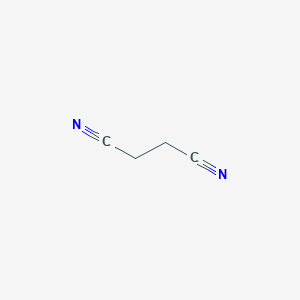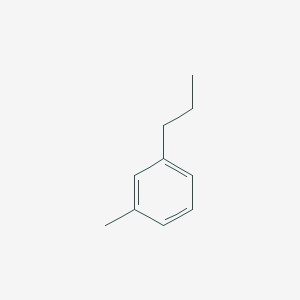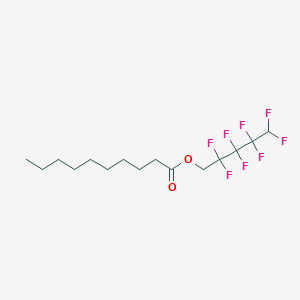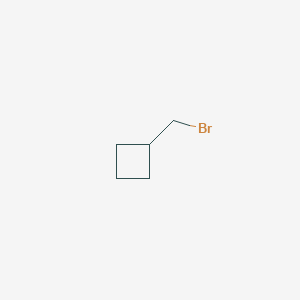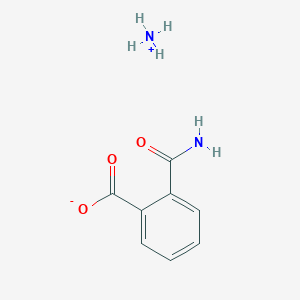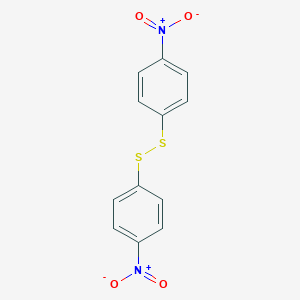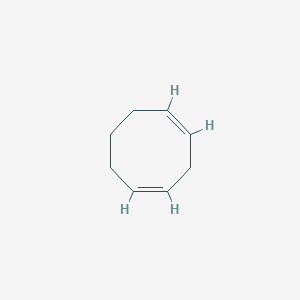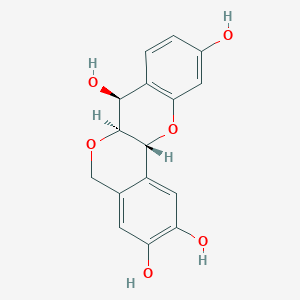![molecular formula C41H53N3O8 B093103 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid CAS No. 17304-65-3](/img/structure/B93103.png)
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. DAPT was first synthesized in 1999 and has since become a popular tool for investigating the Notch signaling pathway.
Aplicaciones Científicas De Investigación
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is primarily used as a tool for investigating the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting γ-secretase, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid blocks Notch signaling and allows researchers to investigate the effects of Notch inhibition on various biological processes.
Mecanismo De Acción
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme by binding to the active site of the enzyme. This prevents the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. By blocking Notch signaling, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid induces apoptosis and inhibits the growth and proliferation of cancer cells. In neural stem cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid promotes differentiation and inhibits self-renewal. In endothelial cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits angiogenesis and promotes apoptosis. These effects are all mediated through the inhibition of the Notch signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has several advantages as a tool for investigating the Notch signaling pathway. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. It is also highly specific for the γ-secretase enzyme and does not affect other signaling pathways. However, there are also limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments. It is a potent inhibitor of the Notch pathway and can induce apoptosis in cells that rely on Notch signaling for survival. This can make it difficult to study the effects of Notch inhibition on specific biological processes.
Direcciones Futuras
There are several future directions for the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, growth, and metastasis. Notch signaling has been implicated in the maintenance of cancer stem cells, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to inhibit the growth and proliferation of cancer stem cells. Another area of interest is the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in combination with other drugs for the treatment of cancer. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to enhance the efficacy of chemotherapy drugs in several types of cancer, and further research is needed to determine the optimal combination of drugs for specific types of cancer. Finally, there is interest in the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in the treatment of Alzheimer's disease. Notch signaling has been implicated in the pathogenesis of Alzheimer's disease, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to improve cognitive function in animal models of the disease. Further research is needed to determine the safety and efficacy of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in human clinical trials.
Conclusion
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is a small molecule inhibitor that is widely used in scientific research for investigating the Notch signaling pathway. Its well-established synthesis method, specificity for the γ-secretase enzyme, and ability to induce apoptosis in cancer cells make it a valuable tool for studying the effects of Notch inhibition on various biological processes. While there are limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments, there are also several future directions for its use in the treatment of cancer, Alzheimer's disease, and other diseases.
Métodos De Síntesis
The synthesis of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of N-acetyl-4-dodecylaniline with ethyl 4-chloroacetoacetate to form the intermediate compound, 2-(N-acetyl-4-dodecylanilino)-4-chloro-4-oxobutanoic acid. This intermediate compound is then reacted with 4-methoxy-3-nitroaniline to form the final product, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid. The synthesis method of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is well-established and has been described in detail in several scientific publications.
Propiedades
Número CAS |
17304-65-3 |
|---|---|
Nombre del producto |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
Fórmula molecular |
C41H53N3O8 |
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H53N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-30-16-21-33(22-17-30)44(29(2)45)36(41(49)50)27-39(47)42-32-20-25-38(52-4)35(26-32)43-40(48)28-37(46)31-18-23-34(51-3)24-19-31/h16-26,36H,5-15,27-28H2,1-4H3,(H,42,47)(H,43,48)(H,49,50) |
Clave InChI |
JNRIODYOJBONQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
Otros números CAS |
17304-65-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





